molecular formula C10H13ClN2O B1297000 6-Chloro-N,N-diethylnicotinamide CAS No. 54864-96-9

6-Chloro-N,N-diethylnicotinamide

Cat. No. B1297000
CAS RN: 54864-96-9
M. Wt: 212.67 g/mol
InChI Key: DEWSDUANQYRLFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Chloro-N,N-diethylnicotinamide involves the addition of Thionylchloride and DMF to a suspension of 6-chloronicotinic acid in tetrahydrofuran. The reaction mixture is stirred at 65° C for 1.5 hours, cooled to 0° C, and diethylamine is added over 40 minutes.


Molecular Structure Analysis

The 6-Chloro-N,N-diethylnicotinamide molecule contains a total of 27 bonds. There are 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amide (aromatic), and 1 Pyridine .


Physical And Chemical Properties Analysis

6-Chloro-N,N-diethylnicotinamide is a colorless solid with a molecular weight of 195.63 g/mol and a melting point of 81-83 °C. Its molecular formula is C10H13ClN2O.

Scientific Research Applications

Chlorophyll and Chlorophyll Derivatives in Cancer Research

Chlorophylls and their derivatives have been explored for their anticarcinogenic properties. Studies suggest that chlorophylls possess anti-mutagenic activity and can protect against various biomarkers of cancer in vivo. For example, sodium-copper chlorophyllin, a water-soluble salt of chlorophyll, has shown chemopreventive roles against aromatic carcinogens in different organs of rats, mice, and rainbow trout. The mechanism of inhibition is most effective when administered simultaneously with the carcinogen, allowing for direct interaction (Dashwood, 1997).

Chlorophyll Fluorescence in Plant Research

The application of chlorophyll fluorescence, particularly through chlorophyll fluorescence imaging (CFI), has been instrumental in horticultural research for diagnosing biotic or abiotic stresses in preharvest and postharvest conditions. This technique allows for the non-invasive, rapid evaluation of plant photosynthetic activity and has the potential to detect stresses before visual symptoms appear, which is crucial for early identification of genotypes with high tolerance to stress (Gorbe & Calatayud, 2012).

Extraction and Analysis of Chlorophyll from Microalgae

The process engineering aspects of chlorophyll extraction from microalgae have been reviewed, highlighting different methods and techniques for extraction and purification. Supercritical fluid extraction has been suggested as superior to organic solvent extraction. Additionally, high-performance liquid chromatography (HPLC) has shown more accuracy and sensitivity for chlorophyll analysis compared to spectroscopic techniques. This review underscores the importance of chlorophyll in pharmaceutical, cosmetic products, and as a natural food coloring agent, along with its antioxidant and antimutagenic properties (Hosikian et al., 2010).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-chloro-N,N-diethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-3-13(4-2)10(14)8-5-6-9(11)12-7-8/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWSDUANQYRLFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343160
Record name 6-Chloro-N,N-diethylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N,N-diethylnicotinamide

CAS RN

54864-96-9
Record name 6-Chloro-N,N-diethylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.51 ml (6.98 mMol) Thionylchloride and 10 □l DMF were added to a suspension of 1.0 g (6.34 mMol) 6-chloronicotinic acid in 5 ml tetrahydrofuran. The reaction mixture was stirred at 65° C. for 1.5 hours, cooled to 0° C. and 1.98 ml (19.0 mMol) diethylamine were added over 40 minutes. The resulting suspension was stirred 4 hours at room temperature and 1 hour at 60° C. After cooling to room temperature, 5.0 ml aqueous NaOH 2N were added and stirring pursued for 30 minutes. The system was diluted with 25 ml deionized water and 20 ml ethyl acetate. The phases were separated and the aqueous phase was further extracted with ethyl acetate. The combined organic extracts were washed with aqueous NaOH 1N and half-saturated aqueous NaCl, dried (Na2SO4) and evaporated to yield 0.68 g (50%) 6-chloro- N,N-diethyl-nicotinamide as a yellow oil.
Quantity
0.51 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.98 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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